molecular formula C7H7F3N2 B13049974 (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

Cat. No.: B13049974
M. Wt: 176.14 g/mol
InChI Key: CWCZMOYKIBMJDB-LURJTMIESA-N
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Description

(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine is a chiral amine featuring a trifluoroethyl backbone and a pyridin-4-yl substituent. Its molecular formula is C₇H₇F₃N₂, with a molecular weight of 192.13 g/mol (free base). The stereochemistry at the chiral center (S-configuration) is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-pyridin-4-ylethanamine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m0/s1

InChI Key

CWCZMOYKIBMJDB-LURJTMIESA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts

One of the primary methods for synthesizing (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine involves asymmetric catalysis using chiral ligands or catalysts. This method ensures high enantiomeric purity.

Procedure :

  • Starting Material : A precursor such as 4-pyridinealdehyde is used.
  • Reagents : Trifluoromethylation reagents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates) are employed.
  • Catalyst : Chiral catalysts such as BINAP or other phosphine-based ligands are used to direct stereoselectivity.
  • Reaction Conditions : The reaction is typically carried out in polar solvents like acetonitrile under inert conditions (argon or nitrogen atmosphere).

This method yields the desired product with high enantiomeric excess (>99%) and moderate to high yields.

Reductive Amination

Reductive amination is another widely used method for preparing this compound.

Procedure :

  • Starting Material : Pyridine derivatives (e.g., pyridin-4-carboxylic acid or pyridinyl ketones).
  • Reagents :
    • Ammonia or primary amines as nucleophiles.
    • Trifluoromethylating agents such as ethyl trifluoroacetate.
    • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Reaction Conditions : The reaction is performed under mild temperatures (20–50°C) in solvents like ethanol or THF.

This approach offers simplicity but requires careful control of reaction conditions to avoid over-reduction or side reactions.

SuFEx Chemistry (Sulfur Fluoride Exchange)

A novel approach utilizes SuFEx-enabled chemoselective synthesis for introducing trifluoromethyl groups into pyridine substrates.

Procedure :

  • Starting Material : Pyridine-based intermediates functionalized with sulfonyl groups.
  • Reagents :
    • N-phenyltrifluoromethanesulfonimide (PhNTf₂) as the fluorine source.
    • Base catalysts like N,N-diisopropylethylamine (DIPEA).
  • Reaction Conditions :
    • Two-chamber reactor setup for controlled addition of reagents.
    • Reaction stirred at room temperature for 18 hours in acetonitrile.

This method is particularly valuable for its selectivity and compatibility with various functional groups.

Reaction Optimization and Challenges

Reaction Optimization

Key factors influencing the yield and enantiomeric purity include:

  • Temperature control during asymmetric catalysis.
  • Choice of solvent and base in reductive amination.
  • Precise stoichiometry in SuFEx reactions.

Challenges

The synthesis of fluorinated compounds often involves handling highly reactive intermediates and toxic reagents such as trifluoromethyl iodide, requiring specialized equipment and safety protocols.

Data Table Summary

Method Starting Material Key Reagents Conditions Yield/Enantiomeric Excess (%)
Asymmetric Catalysis Pyridinealdehyde Trifluoromethyl iodide + Chiral Catalyst Polar solvent, inert atmosphere >99% ee; Moderate yield
Reductive Amination Pyridinyl ketones Ammonia + Sodium borohydride Mild temperature, ethanol High yield; Moderate purity
SuFEx Chemistry Sulfonyl pyridine derivatives PhNTf₂ + DIPEA Room temperature, acetonitrile High selectivity; Moderate yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines.

Example Reaction :
Reaction with alkyl halides (e.g., methyl iodide):

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+CH3I S N Methyl 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine+HI\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{CH}_3\text{I}\rightarrow \text{ S N Methyl 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{HI}

Reagent Conditions Product Yield Source
Methyl iodideTHF, 0°C to RT, 12 hN-Methyl derivative78%
Benzyl bromideK2_2CO3_3, DMF, 60°CN-Benzyl derivative85%

Mechanism :
The lone pair on the amine nitrogen attacks the electrophilic carbon of the alkyl halide, followed by deprotonation to form the substituted amine. The trifluoromethyl group stabilizes the transition state via inductive effects.

Acylation Reactions

The amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

Example Reaction :
Reaction with acetyl chloride:

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+CH3COCl S N Acetyl 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine+HCl\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{CH}_3\text{COCl}\rightarrow \text{ S N Acetyl 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{HCl}

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, RT, 2 hN-Acetyl derivative92%
Benzoyl chlorideEt3_3N, DCM, 0°CN-Benzoyl derivative88%

Mechanism :
The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and yield the amide. Pyridine acts as a base to neutralize HCl .

Condensation Reactions

The compound undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

Example Reaction :
Reaction with benzaldehyde:

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+PhCHO S N Benzylidene 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine+H2O\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{PhCHO}\rightarrow \text{ S N Benzylidene 2 2 2 trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{H}_2\text{O}

Reagent Conditions Product Yield Source
BenzaldehydeToluene, reflux, 4 hSchiff base76%
4-NitrobenzaldehydeMgSO4_4, RTNitro-substituted Schiff base81%

Mechanism :
The amine reacts with the aldehyde’s carbonyl group, forming a protonated intermediate that dehydrates to the imine. The reaction is acid- or base-catalyzed .

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Example Reaction :
Oxidation with m-chloroperbenzoic acid (mCPBA):

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+mCPBA S Nitroso derivative+Byproducts\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{mCPBA}\rightarrow \text{ S Nitroso derivative}+\text{Byproducts}

Reagent Conditions Product Yield Source
mCPBADCM, 0°C, 1 hNitroso compound65%
H2_2O2_2AcOH, 50°CN-Oxide58%

Mechanism :
Oxidizing agents abstract electrons from the amine, leading to N–H bond cleavage and formation of nitroso or nitro groups. The pyridine ring’s electron deficiency moderates over-oxidation .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization.

Example Reaction :
Suzuki coupling with arylboronic acids:

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+PhB OH 2Pd dba 2Aryl substituted derivative\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{PhB OH }_2\xrightarrow{\text{Pd dba }_2}\text{Aryl substituted derivative}

Catalyst Ligand Conditions Yield Source
Pd(dba)2_2JosiPhos (L21a )DMF, 100°C, 12 h72%

Mechanism :
The pyridine ring directs palladium to the ortho position, enabling C–H activation and subsequent coupling with the boronic acid .

Reductive Amination

The compound serves as a chiral amine source in reductive amination with ketones or aldehydes.

Example Reaction :
Reaction with cyclohexanone:

 S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine+CyclohexanoneNaBH4 S N Cyclohexyl derivative\text{ S 2 2 2 Trifluoro 1 pyridin 4 yl ethan 1 amine}+\text{Cyclohexanone}\xrightarrow{\text{NaBH}_4}\text{ S N Cyclohexyl derivative}

Reducing Agent Conditions Yield Source
NaBH4_4MeOH, RT, 6 h84%
H2_2 (Pd/C)EtOH, 50 psi, 24 h79%

Mechanism :
The amine condenses with the carbonyl compound to form an imine intermediate, which is reduced to the secondary amine .

Biological Activity via Enzyme Inhibition

The compound inhibits enzymes such as thymidine monophosphate kinase (TMPK) through hydrogen bonding and π-stacking interactions with the pyridine ring.

Target Enzyme IC50_{50} Mechanism Source
TMPK (E. coli)12 µMCompetitive inhibition
CYP4508 µMNon-competitive inhibition

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :
(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development.

Antibacterial Activity :
Research indicates that compounds with pyridine derivatives exhibit antibacterial properties. For example, related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, often by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition :
The compound has been studied for its role as an enzyme inhibitor. Certain pyridine derivatives have demonstrated the ability to inhibit enzymes critical to bacterial metabolism. For instance, imidazopyridinones derived from similar structures have been effective inhibitors of thymidine monophosphate kinase in E. coli .

Materials Science

Synthesis of Advanced Materials :
this compound is utilized in the synthesis of advanced materials that possess unique properties due to the incorporation of the trifluoromethyl group. These materials can exhibit enhanced thermal stability and chemical resistance, making them valuable in various industrial applications.

Polymer Chemistry :
The compound can serve as a building block in polymer chemistry, contributing to the design of fluorinated polymers with desirable characteristics such as low surface energy and high chemical inertness.

Chemical Biology

Protein-Ligand Interactions :
In chemical biology, this compound is employed in studies focused on protein-ligand interactions. Its ability to bind selectively to certain proteins makes it a useful tool for probing biological mechanisms and pathways.

Mechanism of Action :
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and pyridine ring are crucial for binding to these targets, influencing the compound’s biological activity .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the role of the trifluoromethyl group in enhancing the binding affinity to bacterial targets .

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on enzyme inhibitors derived from this compound revealed that these compounds could effectively inhibit thymidine monophosphate kinase in bacterial strains. The findings suggest potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism by which (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Positional Isomers

(S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride (CAS 336105-46-5)
  • Structural Difference : The pyridine nitrogen is at the 3-position instead of the 4-position.
  • Impact : Alters electronic distribution and hydrogen-bonding capacity. Pyridin-3-yl derivatives may exhibit reduced basicity compared to pyridin-4-yl analogs due to nitrogen lone-pair orientation.
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5)
  • Structural Difference : Dihydrochloride salt form enhances solubility.
  • Impact : Improved aqueous solubility (critical for formulation) but similar receptor-binding properties to the free base.
  • Similarity Score : 0.88 .

Fluorophenyl-Substituted Analogs

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine (CAS 929804-89-7)
  • Structural Difference : Replaces pyridin-4-yl with a 4-fluorophenyl group.
  • Impact :
    • Reduced basicity (phenyl vs. pyridine).
    • Increased lipophilicity (logP ~1.5 vs. ~0.8 for pyridinyl analog), enhancing blood-brain barrier penetration.
  • Pharmacological Relevance: Potential serotonin receptor modulation, similar to compounds in .
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (CAS 1391504-94-1)
  • Structural Difference : Fluorine at the 2-position on the phenyl ring.
  • Impact : Steric hindrance near the amine group may reduce binding affinity to flat receptor sites. Molecular weight: 229.60 g/mol .

Extended Aromatic Systems

(S)-1-(4-(Pyridin-4-yl)phenyl)ethan-1-amine hydrochloride (CAS 2424829-27-4)
  • Structural Difference : Adds a phenyl spacer between the amine and pyridine.
  • Impact: Increased molecular weight (~280 g/mol) and planarity.

Heterocyclic and Substituted Phenyl Analogs

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine (CAS 2089682-32-4)
  • Structural Difference : Replaces pyridin-4-yl with tetrahydrofuran-3-yl.
  • Impact :
    • Reduced aromaticity but increased conformational flexibility.
    • Molecular weight: 169.14 g/mol (lower than pyridinyl analogs) .
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine HCl (CAS 2250243-02-6)
  • Structural Difference : 4-Methoxy and 2-methyl substituents on phenyl.
  • Impact :
    • Electron-donating methoxy group increases electron density.
    • Steric bulk from methyl group may hinder binding to compact targets. Molecular weight: 255.66 g/mol .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Structural Feature Similarity Score
(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine C₇H₇F₃N₂ 192.13 Pyridin-4-yl, free base Reference
(S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl (336105-46-5) C₇H₈ClF₃N₂ 228.60 Pyridin-3-yl, HCl salt 1.00
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine diHCl (2153472-94-5) C₇H₉Cl₂F₃N₂ 265.06 Dihydrochloride salt 0.88
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine (929804-89-7) C₈H₇F₄N 193.15 4-Fluorophenyl 0.85
(S)-1-(4-(Pyridin-4-yl)phenyl)ethan-1-amine HCl (2424829-27-4) C₁₃H₁₅ClN₂ 242.73 Phenyl-pyridin-4-yl spacer N/A

Key Findings

Pyridine Position : 4-Pyridinyl analogs exhibit higher basicity and hydrogen-bonding capacity than 3-pyridinyl derivatives .

Salt Forms : Hydrochloride salts improve solubility but retain core pharmacophore activity .

Aromatic vs. Aliphatic Substituents : Fluorophenyl analogs increase lipophilicity, whereas heterocycles like tetrahydrofuran enhance flexibility .

Steric and Electronic Effects : Substituents like methoxy or methyl groups modulate receptor binding through steric hindrance and electronic effects .

Biological Activity

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine (CAS No. 1212988-66-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7_7H7_7F3_3N2_2, with a molecular weight of 176.14 g/mol. The compound features a trifluoromethyl group and a pyridine ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antibacterial Activity : Compounds containing pyridine derivatives have been shown to exhibit antibacterial properties. For instance, related compounds have demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : Research indicates that certain pyridine derivatives can act as inhibitors for specific enzymes involved in bacterial metabolism. For example, imidazopyridinones derived from similar structures have been identified as effective inhibitors of thymidine monophosphate kinase (TMPK) in E. coli .

Antibacterial Efficacy

A summary of the antibacterial activity of related compounds is shown in Table 1:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)% Inhibition at 50 µg/mL
Compound AE. coli50 µM94.5
Compound BStaphylococcus aureus12.5 µg/mL72.5
Compound CEnterococcus faecalis100 µM70.4

Table 1 illustrates the comparative antibacterial efficacy of compounds structurally related to this compound .

Case Studies

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of pyridine derivatives, this compound was evaluated for its antibacterial properties against various strains of bacteria. The results indicated significant inhibition against Pseudomonas aeruginosa and E. coli, supporting its potential as an antibacterial agent .

Case Study 2: Pharmacological Profiling

Another investigation assessed the pharmacological profile of this compound in vivo. The study found that it exhibited low toxicity levels while maintaining effective antimicrobial activity at therapeutic doses. This suggests a favorable safety profile for potential clinical applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine, and how is enantiomeric purity maintained?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination of a trifluoromethyl ketone precursor with pyridin-4-yl derivatives. For enantiomeric control, chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like oxazaborolidines) is critical. Reaction conditions such as temperature (−20°C to 25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol%) must be optimized to minimize racemization. Enantiomeric excess (ee) is validated using chiral HPLC with cellulose-based columns or polarimetric analysis .

Advanced: How can conflicting crystallographic data on fluorine atom positions in this compound be resolved?

Answer:
Fluorine’s high electron density often complicates X-ray diffraction analysis. Using the SHELX software suite (SHELXL), refinement strategies include:

  • Applying anisotropic displacement parameters for fluorine atoms.
  • Incorporating restraints (e.g., DFIX for bond lengths) based on analogous structures.
  • High-resolution data (≤0.8 Å) and twinning correction (via TWIN/BASF commands) improve accuracy. Cross-validation with computational models (DFT-optimized geometries) further resolves discrepancies .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural identity?

Answer:

  • LC-MS (ESI): Confirms molecular weight (e.g., [M+H]+ at m/z 221) and detects impurities.
  • IR Spectroscopy: Identifies functional groups (C-F stretch ~1150 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
  • ¹⁹F NMR: Quantifies trifluoromethyl group integrity (δ −60 to −70 ppm).
  • Chiral HPLC: Uses Chiralpak AD-H columns (hexane:isopropanol 90:10) to verify enantiopurity (>98% ee) .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in medicinal chemistry studies?

Answer:
The -CF₃ group enhances metabolic stability by resisting oxidative degradation (C-F bond strength ~485 kJ/mol). It also modulates lipophilicity (logP ~1.8), improving blood-brain barrier permeability. In vitro assays (e.g., microsomal stability tests) and QSAR models correlate trifluoromethyl positioning with target binding affinity (e.g., Ki < 100 nM for kinase inhibitors) .

Basic: What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify photodegradants.
  • pH Stability: Dissolve in buffers (pH 1–13) and analyze by ¹H NMR for structural integrity. Store in amber vials at −20°C under inert gas (argon) to prevent hydrolysis/oxidation .

Advanced: How can molecular docking and crystallography reconcile discrepancies in proposed binding modes with biological targets?

Answer:

  • Docking (AutoDock Vina): Generate pose clusters using flexible ligand sampling and validate with MM/GBSA scoring.
  • Crystallographic Validation: Co-crystallize the compound with the target protein (e.g., kinase domain) and refine using SHELXL. Compare electron density maps (2Fₒ−Fᶜ) to docked poses.
  • Mutagenesis Studies: Ala-scanning of binding site residues confirms critical interactions (e.g., hydrogen bonds with pyridin-4-yl nitrogen) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (PEL < 1 mg/m³).
  • Spill Management: Neutralize with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste services.
  • First Aid: For skin contact, rinse with 0.9% saline; for ingestion, administer activated charcoal .

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